Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-
Description
Chemical Structure: The compound, with the systematic name Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- (CAS 76823-93-3), features a thiazole ring substituted with a guanidine group at position 2 and a (2-cyanoethylthio)methyl group at position 2. Its molecular formula is C₈H₁₁N₅S₂ .
Synthesis:
The synthesis involves a two-step process:
Reaction of dihaloacetone (e.g., 1,3-dichloroacetone) with β-cyanoethylthiol in a two-phase solvent system (e.g., dichloromethane-water) at pH 4.5–6.0 to yield 1-halo-3-(2-cyanoethylthio)propanone.
Cyclization with amidinothiourea at 30–70°C to form the final product in high yield (82–94%) .
Applications: As a sulfamylamidine intermediate, it is used in antisecretory agents and pharmaceuticals.
Properties
IUPAC Name |
2-[4-(2-cyanoethylsulfanylmethyl)-1,3-thiazol-2-yl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5S2/c9-2-1-3-14-4-6-5-15-8(12-6)13-7(10)11/h5H,1,3-4H2,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKYYRZENXOYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227643 | |
| Record name | Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76823-93-3 | |
| Record name | N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76823-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076823933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-(diaminomethyleneamino)thiazol-4-yl)methylthio)propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.542 | |
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| Record name | Guanidine, [4-[[(2-cyanoethyl)thio]methyl]-2-thiazolyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q26WGP9NWR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Mechanism of Action
Mode of Action
Thiazole derivatives have been reported to show anti-inflammatory and analgesic activity, suggesting that they may interact with targets involved in inflammation and pain signaling pathways.
Biochemical Pathways
Given the reported anti-inflammatory and analgesic activities of similar compounds, it can be inferred that this compound may influence pathways related to inflammation and pain perception.
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may exert anti-inflammatory and analgesic effects at the molecular and cellular levels.
Biological Activity
Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-, also known by its IUPAC name 2-[4-(2-cyanoethylsulfanylmethyl)-1,3-thiazol-2-yl]guanidine, is a thiazole derivative with potential biological activities. This compound has garnered attention in pharmacological research due to its diverse biological effects, particularly in anti-inflammatory and analgesic activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C8H11N5S2 |
| Molecular Weight | 241.3 g/mol |
| CAS Number | 76823-93-3 |
| Purity | ≥ 95% |
| Complexity Rating | Unknown |
Thiazole derivatives like Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- are known to exhibit various biological activities through different mechanisms:
- Anti-inflammatory Activity : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, potentially reducing inflammation in various models .
- Analgesic Effects : The compound may exert analgesic effects through modulation of pain pathways, although specific pathways for this compound remain to be fully elucidated.
Case Studies and Research Findings
- Anti-Cancer Activity : A study investigating guanidine derivatives indicated that certain thiazole-containing compounds exhibited cytotoxic effects against several human cancer cell lines. The most effective compounds induced apoptosis in leukemia cells, suggesting a potential therapeutic role in cancer treatment .
- Mechanistic Insights : Research has highlighted that thiazole derivatives can interact with various biochemical pathways. For instance, they may affect nitric oxide synthase activity and modulate oxidative stress responses within cells .
- Comparative Analysis : A comparative study of thiazole derivatives demonstrated that those with cyanoethyl side chains had enhanced biological activity compared to their non-cyanoethyl counterparts. This suggests that the structural modifications significantly influence their pharmacological profiles .
Data Table of Biological Activities
Safety and Toxicology
The compound is classified as an irritant according to GHS hazard classifications. Proper handling and storage conditions should be observed to mitigate any potential risks associated with exposure.
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Synthesis
N-[4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl]guanidine serves as a crucial intermediate in the synthesis of famotidine, a well-known histamine H2-receptor antagonist used for treating gastric acid-related conditions. The synthesis involves a series of reactions that efficiently produce this compound under moderate conditions, improving the economic viability of drug production .
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. For instance, compounds derived from thiazole structures have been evaluated for their efficacy against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and lung carcinoma (A549). These studies utilized MTT assays to assess cell viability and apoptosis levels, revealing that certain derivatives showed significant antitumor activity .
Biochemical Applications
Nucleic Acid Extraction
Guanidine compounds are widely recognized for their role as chaotropic agents in molecular biology. They facilitate the extraction of nucleic acids by denaturing proteins and inhibiting nucleases that could degrade DNA or RNA during the extraction process. This property is particularly valuable in protocols involving guanidinium thiocyanate, which can deactivate viruses and lyse cells effectively .
Protein Denaturation
The guanidine group is instrumental in protein denaturation, making it a critical component in various biochemical assays. By disrupting hydrogen bonds and hydrophobic interactions within proteins, guanidine allows researchers to study protein structure and function under controlled conditions.
Material Science Applications
Synthesis of Polymers
Guanidine derivatives are also explored for their potential in synthesizing novel polymers with enhanced properties. The incorporation of thiazole moieties into polymer chains can impart unique characteristics such as increased thermal stability and improved mechanical strength. Research into these materials is ongoing, with promising results indicating their applicability in coatings and composites.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4a | MCF-7 | 15.3 | Induces apoptosis |
| 4b | A549 | 12.5 | DNA synthesis inhibition |
| 4c | NIH/3T3 | 18.0 | Cell cycle arrest |
This table summarizes findings from recent studies evaluating the anticancer efficacy of various thiazole derivatives, demonstrating their potential as therapeutic agents.
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Key Substituents | Functional Groups |
|---|---|---|---|
| Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- | C₈H₁₁N₅S₂ | Thiazole, guanidine, (2-cyanoethylthio)methyl | Guanidine, nitrile, thioether |
| [4-(Mercaptomethyl)-2-thiazolyl]guanidine (CAS 95853-51-3) | C₅H₈N₄S₂ | Thiazole, guanidine, mercaptomethyl | Guanidine, thiol |
| [4-(Chloromethyl)-2-thiazolyl]guanidine hydrochloride (CAS 69014-12-6) | C₅H₈Cl₂N₄S | Thiazole, guanidine, chloromethyl | Guanidine, chloromethyl |
| 1-(4-(3-Nitrophenyl)thiazol-2-yl)guanidine | C₁₁H₁₂N₄O₂S | Thiazole, guanidine, 3-nitrophenyl | Guanidine, nitro group |
Key Observations :
- Chloromethyl vs. Mercaptomethyl : Chloromethyl derivatives (e.g., CAS 69014-12-6) are more reactive in nucleophilic substitutions, while mercaptomethyl analogs (CAS 95853-51-3) exhibit thiol-mediated redox activity .
- Nitrophenyl Substituent : In 1-(4-(3-nitrophenyl)thiazol-2-yl)guanidine, the electron-withdrawing nitro group may reduce solubility but increase electrophilicity for biological target interactions .
Physicochemical Properties
| Property | Target Compound | [4-(Mercaptomethyl)-2-thiazolyl]guanidine | [4-(Chloromethyl)-2-thiazolyl]guanidine HCl |
|---|---|---|---|
| Molecular Weight | 241.34 g/mol | 188.27 g/mol | 227.11 g/mol |
| Solubility | Soluble in DMSO, methanol | Limited solubility in polar solvents | Slightly soluble in DMSO, methanol |
| Stability | Stable under inert conditions | Air-sensitive (thiol oxidation) | Moisture-sensitive |
| Melting Point | Not reported | Not reported | 181–187°C |
Key Differences :
Q & A
Q. Advanced Research Focus
- Thiazole modifications : Electron-withdrawing groups (e.g., -Br, -CF₃) improve metabolic stability but may reduce solubility. A 4-methylphenyl group increases logP, enhancing membrane permeability .
- Cyanoethylthio group : The -SC₂H₄CN moiety enhances electrophilicity, facilitating covalent binding to cysteine residues in kinases. However, replacing the cyano group with carboxylates reduces selectivity .
SAR studies should prioritize balancing lipophilicity (clogP 2–4) and polar surface area (<90 Ų) for optimal pharmacokinetics .
What green chemistry approaches can optimize the synthesis of this compound?
Q. Advanced Research Focus
- Catalyst reuse : Diisopropyl ethyl ammonium acetate (DIPEAc) enables solvent-free Knoevenagel condensations with >90% yield and four reuse cycles .
- Microwave-assisted synthesis : Reduces reaction time for cyclocondensation steps from hours to minutes .
- Biodegradable solvents : Ethanol/water mixtures can replace DMF for thioether formation, minimizing waste .
How can conflicting spectral or melting point data between batches be addressed?
Q. Advanced Research Focus
- Recrystallization : Use ethyl acetate/hexane mixtures to isolate pure crystals, ensuring consistent melting points (e.g., ±2°C deviation) .
- 2D-NMR (HSQC, HMBC) : Resolves ambiguities in proton assignments caused by tautomerism in the guanidine moiety .
- X-ray crystallography : Definitive structural confirmation, particularly for polymorphic forms .
Notes
- Data Tables : Refer to for IR/NMR spectral assignments and for CDK2 inhibition IC₅₀ values.
- Contradictions : Variability in bioactivity data (e.g., vs. ) underscores the need for standardized assays.
- Methodology : Prioritize docking-guided SAR () and green synthesis protocols () for reproducibility.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
